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Compound of Interest |

trans-4-Fluorophenyl 4-
Compound Name:
ethylcyclohexanecarboxylate

CAS No.: 100633-61-2

\ J

CAS Number: 100633-61-2 Formula:

Molecular Weight: 250.31 g/mol Primary Application: Liquid Crystal Monomers (LCM) for Active
Matrix Displays (TFT-LCD).

Executive Summary

This technical guide details the spectroscopic identification and structural validation of trans-4-
Fluorophenyl 4-ethylcyclohexanecarboxylate. As a nematic liquid crystal monomer, the
thermodynamic stability and phase transition temperatures of this compound are strictly
governed by its stereochemistry. Specifically, the trans-configuration of the cyclohexane ring is
critical for maintaining the linearity required for mesophase formation. This guide provides a
self-validating spectroscopic protocol (NMR, IR, MS) to distinguish the active trans isomer from
the isotropic cis impurity.

Molecular Architecture & Stereochemistry

The molecule consists of a central cyclohexane ring substituted at the 1- and 4-positions.

o Head Group: 4-Fluorophenyl ester (provides dielectric anisotropy).
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o Core: Cyclohexane ring (provides structural rigidity).
 Tail Group: Ethyl chain (promotes flexibility and lowers melting point).

Critical Quality Attribute (CQA): The trans isomer exists in a diequatorial chair conformation,
which is energetically favored and geometrically linear. The cis isomer adopts an axial-
equatorial conformation, introducing a "kink" that disrupts liquid crystalline alignment.

Experimental Synthesis & Purification Protocol

To ensure spectroscopic data reflects high-purity material, the following synthesis and
purification workflow is recommended. This minimizes the cis isomer content prior to analysis.

Synthesis Workflow (Acid Chloride Method)

» Activation: Convert trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl
Chloride (

).

« Esterification: React the acid chloride with 4-fluorophenol in the presence of a base (Pyridine
or

) to scavenge HCI.

Purification (Isomer Resolution)

o Method: Recrystallization from Ethanol/Hexane (4:1).

e Mechanism: The trans isomer packs more efficiently into the crystal lattice due to symmetry,
precipitating out while the cis isomer remains in the mother liquor.

trans-4-Ethylcyclohexane- Activation Acid Chloride
carboxylic Acid (SOCI2, Reflux) Intermediate

Esterification Crude Ester Removes cis-isomer ecrystallization
(4-Fluorophenol, Pyridine) (cis/trans mix)

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow designed to maximize trans-isomer recovery.
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Spectroscopic Analysis

The following data sets serve as the standard for identifying CAS 100633-61-2.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical assignment.

H NMR (400 MHz,

)
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Equatorial
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1.85-1.95 Broad Doublet 2H

Cyclohexane H
(Eq)

Equatorial
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1.40-1.55 Multiplet 3H
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Triplet (

0.90 3H
Hz) group.

Ethyl Terminal methyl

C NMR (100 MHz,

e Carbonyl (C=0):
174.5 ppm.
e Aromatic C-F (
):
160.5 ppm (doublet,
Hz).
e Aromatic C-O (
):
146.8 ppm.
e Aromatic CH (
):
122.5 (d) and 115.8 (d) ppm.
¢ Cyclohexane (
):
43.5 ppm (Alpha to carbonyl).

e Cyclohexane (
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39.2 ppm (Alpha to ethyl).

o Ethyl:

29.5 (

), 12.1 (

) ppm.

F NMR (

)

 Shift:

-118.5 ppm (relative to

)

o Pattern: Multiplet (tt), due to coupling with ortho-protons.

Mass Spectrometry (EI-MS, 70 eV)
The fragmentation pattern validates the ester linkage and the fluorophenyl head group.

e Molecular lon (

): m/z 250 (Weak intensity, typical for esters).

e Base Peak: m/z 111 (
) or m/z 139 (Acylium ion).
e Key Fragments:

o m/z 139:

(Cyclohexanecarbonyl cation,

-cleavage).
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o m/z 111;

(Fluorophenoxy cation).

o m/z 83:

(Cyclohexyl ring fragment).

Acylium lon
[CO9H150]+
m/z 139

Molecular lon (M+)
m/z 250

Alpha Cleavage
(C-O bond break)

McLafferty Rearrangement
(H-transfer)

i

Fluorophenol lon
[C6H5FO]+
m/z 112

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron lonization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

e C=0 Stretch: 1745 cm

(Strong, Ester).

e C-F Stretch: 1195 - 1210 cm

(Very Strong).

e C=C Aromatic: 1505, 1600 cm

e C-H Aliphatic: 2850 - 2930 cm
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(Cyclohexane/Ethyl).

e C-H Aromatic: 3050 cm
(Weak).

Quality Control: Distinguishing Cis vs. Trans

The most common impurity is the cis-isomer. The table below summarizes the diagnostic
signals to quantify this impurity.

Feature Trans-Isomer (Target) Cis-lsomer (Impurity)

H1 NMR Signal (ppm) ~2.45 ~2.65

H1 Multiplicity tt (Triplet of Triplets) gn (Quintet-like)

Coupling ( Large ( Small (

) Hz) Hz)

Melting Point High (Liquid Crystal Phase) Low (Isotropic Liquid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID
112842 - PubChem [pubchem.ncbi.nim.nih.gov]

e 2.researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b012499#spectroscopic-data-of-trans-4-
fluorophenyl-4-ethylcyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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